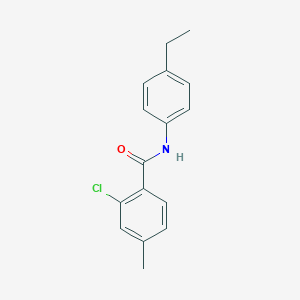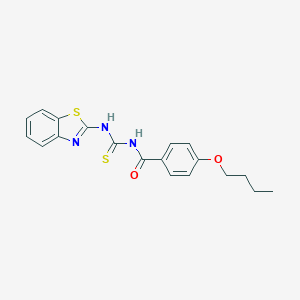![molecular formula C15H10F3IN2OS B399467 3-iodo-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide](/img/structure/B399467.png)
3-iodo-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-iodo-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide is a chemical compound with the molecular formula C14H9F3INO It is characterized by the presence of an iodine atom, a trifluoromethyl group, and a carbamothioyl group attached to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodobenzoic acid and 3-(trifluoromethyl)aniline.
Formation of Benzamide: The 3-iodobenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride. This benzoyl chloride is then reacted with 3-(trifluoromethyl)aniline to form the benzamide intermediate.
Introduction of Carbamothioyl Group: The benzamide intermediate is treated with thiophosgene to introduce the carbamothioyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-iodo-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate, are used in the presence of solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.
科学的研究の応用
3-iodo-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various diseases.
Industry: The compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and pharmaceuticals.
作用機序
The mechanism of action of 3-iodo-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom and carbamothioyl group contribute to its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
3-iodo-N-(3-(trifluoromethyl)phenyl)benzamide: This compound lacks the carbamothioyl group but shares the iodine and trifluoromethyl groups.
3-iodo-N-(3-(trifluoromethyl)phenyl)thiourea: This compound has a thiourea group instead of the benzamide structure.
3-iodo-N-(3-(trifluoromethyl)phenyl)urea: This compound has a urea group instead of the carbamothioyl group.
Uniqueness
3-iodo-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research applications, as it can form unique interactions and undergo specific reactions that similar compounds may not.
特性
分子式 |
C15H10F3IN2OS |
|---|---|
分子量 |
450.22g/mol |
IUPAC名 |
3-iodo-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C15H10F3IN2OS/c16-15(17,18)10-4-2-6-12(8-10)20-14(23)21-13(22)9-3-1-5-11(19)7-9/h1-8H,(H2,20,21,22,23) |
InChIキー |
PVUKBAUMSXIJSU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)I)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
正規SMILES |
C1=CC(=CC(=C1)I)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide](/img/structure/B399384.png)
![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-chloro-4-methoxybenzamide](/img/structure/B399386.png)
![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide](/img/structure/B399387.png)

![4-butoxy-N-[[4-(diethylamino)phenyl]carbamothioyl]benzamide](/img/structure/B399390.png)
![4-butoxy-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide](/img/structure/B399392.png)
![2-fluoro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B399394.png)
![4-butoxy-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide](/img/structure/B399395.png)
![2-(2,4-dibromo-6-methylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B399396.png)
![N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-methoxybenzamide](/img/structure/B399399.png)
![N-[(2-methoxyphenyl)carbamothioyl]-4-propoxybenzamide](/img/structure/B399403.png)
![N-[(3-acetylphenyl)carbamothioyl]-4-propoxybenzamide](/img/structure/B399404.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B399405.png)

